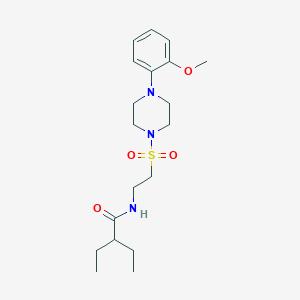

2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Description

2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group

Properties

IUPAC Name |

2-ethyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-8-6-7-9-18(17)26-3/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKGQHJHPIIGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Amidation: The final step involves the reaction of the sulfonylated piperazine with 2-ethylbutanoyl chloride in the presence of a base like triethylamine to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

Oxidation: 2-ethyl-N-(2-((4-(2-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide.

Reduction: 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)ethyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Receptor Interaction

The primary target of this compound is believed to be the alpha1-adrenergic receptors , which are involved in regulating vascular tone and blood pressure. The compound exhibits a binding affinity ranging from 22 nM to 250 nM , suggesting its potential role in modulating receptor activity, which could be beneficial for treating hypertension and related conditions .

Neurotransmitter Modulation

Compounds with piperazine structures are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the sulfonyl and nitro groups may enhance binding affinity and selectivity towards these targets, indicating potential applications in treating neurological disorders such as depression and anxiety .

Antipsychotic Potential

Research indicates that similar compounds have shown significant binding affinity for dopamine D4 receptors , with IC50 values as low as 0.057 nM . This suggests that 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide may possess antipsychotic properties, making it a candidate for further investigation in the treatment of schizophrenia .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzyme activities related to neurotransmitter metabolism. For instance, it has been shown to decrease the activity of monoamine oxidase (MAO), an enzyme involved in breaking down neurotransmitters like serotonin and dopamine .

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to significant reductions in blood pressure, supporting its potential use in treating hypertension. These findings suggest that it may act as a therapeutic agent in managing cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide:

- Schizophrenia Treatment : A study highlighted the potential of piperazine derivatives in treating schizophrenia by modulating dopamine pathways .

- Hypertension Management : Research indicated that compounds targeting alpha1-adrenergic receptors could significantly lower blood pressure in hypertensive models, suggesting similar applications for this compound.

- Neuroprotective Effects : Investigations into piperazine derivatives have shown promise in neuroprotection, potentially aiding conditions like Parkinson's disease by enhancing neurotransmitter levels through MAO inhibition .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors in the body. The piperazine ring is known to interact with serotonin and dopamine receptors, while the methoxyphenyl group enhances binding affinity and selectivity. The sulfonyl group further modulates the compound’s pharmacokinetic properties, improving its absorption, distribution, metabolism, and excretion profile.

Comparison with Similar Compounds

Similar Compounds

Trazodone: An antidepressant with a similar piperazine structure.

Naftopidil: Used to treat benign prostatic hyperplasia, also features a piperazine ring.

Urapidil: An antihypertensive agent with a piperazine moiety.

Uniqueness

2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxyphenyl group enhances receptor binding, while the sulfonyl group improves the compound’s overall pharmacokinetic profile, making it a promising candidate for further drug development.

Biological Activity

2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic, antidepressant, and analgesic effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is , and its molecular weight is approximately 448.5 g/mol. The structure includes an ethyl group, a butanamide backbone, and a sulfonyl group linked to a piperazine ring substituted with a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring can facilitate binding to serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood and behavior. Additionally, the sulfonamide group may enhance the compound's ability to interact with specific biological targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Preliminary investigations suggest that this compound may also exhibit anticancer properties. Compounds containing piperazine derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their efficacy in treating disorders such as depression and anxiety. For example, piperazine derivatives are known to act as serotonin reuptake inhibitors, which can enhance mood and alleviate anxiety symptoms .

Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzamide Derivatives | Significant activity against E. coli |

| Anticancer | Piperazine Derivatives | Induction of apoptosis in cancer cells |

| Neuropharmacological | Piperazine-based Drugs | Modulation of serotonin levels |

Case Studies

- Antimicrobial Study : A study conducted on various benzamide derivatives demonstrated that modifications at the piperazine ring significantly enhanced antibacterial activity against several pathogens, including Klebsiella pneumoniae .

- Anticancer Research : In vitro studies on piperazine derivatives indicated their potential to inhibit tumor growth in breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase .

- Neuropharmacological Assessment : Clinical trials involving piperazine-based antidepressants have shown promising results in reducing symptoms of major depressive disorder through serotonin receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.